molecular formula C18H14BrNO3 B327208 5-(4-bromophenyl)-N-(2-methoxyphenyl)-2-furamide

5-(4-bromophenyl)-N-(2-methoxyphenyl)-2-furamide

Cat. No.: B327208
M. Wt: 372.2 g/mol
InChI Key: MRBXGCKSWCHGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-N-(2-methoxyphenyl)-2-furancarboxamide is an aromatic amide and a member of furans.

Scientific Research Applications

1. Crystal Structure and Biological Activity

5-(4-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a compound related to 5-(4-bromophenyl)-N-(2-methoxyphenyl)-2-furamide, is part of the "N-mustards" category, known for their biological and pharmacological activities. Its crystal structure has been determined, revealing specific bond angles and hybridization effects that are characteristic of furan compounds (Galešić & Vlahov, 1990).

2. Anti-Bacterial Properties

A study investigated the influence of a compound similar to this compound on the biofilm formation of Staphylococcus epidermidis on PVC material. The compound was able to significantly inhibit biofilm formation, suggesting potential anti-bacterial applications (Li Zhen-long, 2008).

3. Synthesis and Antibacterial Activity Against Drug-Resistant Bacteria

N-(4-bromophenyl)furan-2-carboxamide and its analogues were synthesized and showed effective antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The compound demonstrated greater efficacy against NDM-positive A. baumannii compared to commercially available drugs, highlighting its potential in combating drug resistance (Siddiqa et al., 2022).

4. Supramolecular Synthons in Hydrogen Bonding Patterns

Research on N-aryl-furamides, closely related to this compound, has explored their hydrogen bonding patterns. This study provides insights into the geometry of N–H···O=C and N–H···S=C type hydrogen bonds, crucial for understanding the molecular interaction and structure of such compounds (Pavlović et al., 2006).

5. Synthesis of Radiotracers for CB1 Cannabinoid Receptors

A study demonstrated the synthesis of radiolabeled compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, which can potentially be used as radiotracers for studying CB1 cannabinoid receptors in the brain. This research provides a basis for developing diagnostic tools in neuroscience (Katoch-Rouse & Horti, 2003).

Properties

Molecular Formula

C18H14BrNO3

Molecular Weight

372.2 g/mol

IUPAC Name

5-(4-bromophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C18H14BrNO3/c1-22-16-5-3-2-4-14(16)20-18(21)17-11-10-15(23-17)12-6-8-13(19)9-7-12/h2-11H,1H3,(H,20,21)

InChI Key

MRBXGCKSWCHGMQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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